molecular formula C20H22N2O B12720584 Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- CAS No. 83823-37-4

Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl-

Cat. No.: B12720584
CAS No.: 83823-37-4
M. Wt: 306.4 g/mol
InChI Key: LWWSMZHQBCSYKW-UHFFFAOYSA-N
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Description

Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzopyran ring and a phenyl group attached to the piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- typically involves the reaction of piperazine with benzopyran and phenyl derivatives under controlled conditions. One common method involves the use of a condensation reaction where the benzopyran-3-ylmethyl group is introduced to the piperazine ring, followed by the addition of the phenyl group. The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)piperazine
  • Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride

Uniqueness

Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- is unique due to its specific combination of a benzopyran ring and a phenyl group attached to the piperazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83823-37-4

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-(2H-chromen-3-ylmethyl)-4-phenylpiperazine

InChI

InChI=1S/C20H22N2O/c1-2-7-19(8-3-1)22-12-10-21(11-13-22)15-17-14-18-6-4-5-9-20(18)23-16-17/h1-9,14H,10-13,15-16H2

InChI Key

LWWSMZHQBCSYKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3OC2)C4=CC=CC=C4

Origin of Product

United States

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